N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined molecular identity characterized by specific chemical identifiers and systematic nomenclature. The compound is officially registered under the Chemical Abstracts Service number 737694-65-4 and bears the PubChem Compound Identifier 53215442. The molecular formula C8H17N5 indicates the presence of eight carbon atoms, seventeen hydrogen atoms, and five nitrogen atoms, resulting in a molecular weight of 183.25 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide, which accurately describes the structural arrangement of its functional groups.
The compound exhibits multiple synonymous names that reflect different aspects of its chemical structure and nomenclature conventions. These alternative names include N-Carbamimidoyl-4-methylpiperidine-1-carboximidamide, N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide, and N-(4-METHYLPIPERIDINE-1-CARBOXIMIDOYL)GUANIDINE. The variety in nomenclature reflects the complex nature of the compound's structure and the different approaches to describing its functional groups. The Simplified Molecular Input Line Entry System representation CC1CCN(CC1)C(=N)N=C(N)N provides a concise description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12) offers a standardized method for representing the compound's structure across different chemical databases and software systems.
Table 1: Molecular Identification Parameters of this compound
Historical Development of Piperidine-Derived Amidines
The historical development of piperidine-derived amidines represents a significant evolution in heterocyclic chemistry that spans several decades of research and development. Piperidine derivatives have been recognized as important classes of nitrogenous compounds with widespread applications as antibiotics, diuretics, antiphlogistic drugs, anthelmintics, and acaricides. The development of amidine-containing compounds has been driven by their importance as pharmacophores in modern drug discovery, with applications ranging from deoxyribonucleic acid and ribonucleic acid binding diamidines to serine protease inhibitors. The synthetic approaches to piperidine-derived amidines have evolved significantly, with researchers developing increasingly sophisticated methods for their preparation and functionalization.
The synthetic utility of heterocyclic amidines has been well established through numerous research efforts focusing on their potential as building blocks for complex molecular architectures. The formation of amidines from nitriles through nucleophilic addition reactions has been a particularly important synthetic transformation, with metal-catalyzed approaches showing significant promise. Zinc(II)-mediated formation of amidines has emerged as an effective catalytic method, utilizing secondary cyclic amines such as piperidine derivatives in reaction systems comprising zinc starting materials, acetonitrile, and various amine substrates. These developments have provided researchers with versatile tools for accessing structurally diverse amidine compounds with potential biological activities.
The historical progression of piperidine-derived amidine synthesis has also been influenced by advances in understanding the relationship between molecular structure and biological activity. Research has demonstrated that the nature of the amine component significantly affects amidine formation, with different steric and electronic effects playing crucial roles in determining reaction outcomes. The development of new synthetic methodologies has enabled the preparation of amidines with enhanced selectivity and improved yields, contributing to the growing library of biologically active compounds in this chemical class. Recent advances have included the development of pseudo four-component syntheses for poly-substituted piperidinones and the application of microwave-mediated protocols for enhanced reaction efficiency.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass broader implications for the field of medicinal chemistry and drug discovery. Heterocyclic amines, including piperidine derivatives, represent one of the most important classes of organic compounds due to their diverse biological functions and widespread occurrence in natural products. The structural features of this compound, particularly its multiple nitrogen-containing functional groups, make it an excellent representative of the complex amidine class that has garnered increasing attention in pharmaceutical research.
The compound's research significance is particularly evident in its potential antiviral applications, where studies have demonstrated its ability to effectively reduce viral replication in cell culture systems. The primary biological target has been identified as the Gag-Pol polyprotein, which plays essential roles in viral replication processes across multiple viral families. This specific mechanism of action positions the compound as a valuable research tool for understanding viral replication inhibition and developing new antiviral therapeutic strategies. The ability of the compound to interact with crucial viral proteins through multiple binding modes, including disruption of protein-protein interactions and interference with enzymatic activities, highlights its potential as a lead compound for further drug development efforts.
Current research directions involving this compound and related compounds focus on structure-activity relationship studies, synthetic methodology development, and mechanistic investigations of biological activity. The compound serves as an important model system for understanding how structural modifications affect biological activity, particularly in the context of antiviral research. Researchers have utilized this compound to investigate the relationship between molecular architecture and target protein binding, providing valuable insights for the rational design of improved therapeutic agents. The continuing research interest in this compound reflects its importance as both a synthetic target and a biological probe in the ongoing efforts to develop new classes of heterocyclic pharmaceuticals.
Properties
IUPAC Name |
N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEQXDWYNXSHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide typically involves the reaction of 4-methylpiperidine with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in organic solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N-[amino(imino)methyl]-4-methylpiperidine .
Scientific Research Applications
Pharmaceutical Development
N-[Amino(imino)methyl]-4-methylpiperidine-1-carboximidamide plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it valuable in drug discovery and development.
Key Applications:
- Neurological Disorders : The compound is being investigated for its potential in treating neurological conditions, as it may influence neurotransmitter systems .
- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties, particularly through mechanisms involving protease inhibition .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to form stable bonds with various functional groups makes it an essential reagent in the preparation of new compounds.
Synthesis Applications:
- Complex Molecule Formation : Researchers utilize this compound to create novel chemical entities with specific properties tailored for various applications .
- Agrochemical Development : It is also employed in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides, which is vital for improving agricultural productivity .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide involves its interaction with eIF4E kinase. By inhibiting this kinase, the compound disrupts the phosphorylation of eIF4E, thereby affecting the initiation of mRNA translation. This inhibition can lead to reduced protein synthesis, which is particularly relevant in the context of cancer, where overactive protein synthesis is a hallmark.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound 1-[(N'-hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide (CAS 2098155-98-5, ) serves as a relevant structural analog. Below is a comparative analysis:
Physicochemical and Functional Insights
- Hydrogen Bonding : The analog’s hydroxyl and carboxamide groups increase its hydrogen-bonding capacity compared to the target compound, which relies solely on amidine groups. This difference may influence solubility and binding affinity in biological systems.
- Reactivity : The hydroxyl group in the analog could make it prone to oxidation or metabolic conjugation, whereas the target compound’s amidine groups may exhibit greater stability under physiological conditions.
Target Compound
While direct studies on this compound are scarce, its structural features suggest utility in:
- Coordination Chemistry : The amidine group can act as a ligand for metal ions, enabling catalytic applications.
Analog Compound ()
The analog is marketed as a research chemical (Product Code: OMXX-293302-01) , indicating applications in:
- Drug Discovery : As a building block for hydroxamic acid derivatives (via hydroxyl and carboxamide groups) targeting metalloproteases.
- Chemical Synthesis : The hydroxyl-carbamimidoyl group may serve as a precursor for heterocyclic compounds.
Biological Activity
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.
Target of Action
The primary target of this compound is the Gag-Pol polyprotein , which plays a crucial role in viral replication processes. The compound interacts with this target, potentially inhibiting the replication of certain viruses, thereby showcasing its antiviral properties.
Mode of Action
The interaction with the Gag-Pol polyprotein suggests that the compound may disrupt viral assembly and maturation processes. This interference can lead to reduced viral load in infected cells, making it a candidate for further investigation in antiviral therapies.
This compound exhibits various biochemical properties:
- Cellular Effects : The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is particularly noted for its role as an inhibitor of eIF4E kinase, which is involved in the regulation of protein synthesis .
- Transport and Distribution : Understanding how this compound is transported within biological systems is crucial for evaluating its pharmacokinetics. Future studies are necessary to identify transporters or binding proteins that may affect its localization and accumulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies : A series of aryl carboximidamides demonstrated significant antiproliferative activity against various cancer cell lines. One derivative showed an IC50 value of 0.33 µM against BRAF V600E, indicating potent activity against this oncogenic mutation .
- Mechanistic Insights : Compounds derived from this class were found to induce apoptosis in cancer cells by increasing cytochrome C levels and activating intrinsic apoptotic pathways .
Pharmacological Applications
The compound has been investigated for its therapeutic applications in diseases where eIF4E kinase is implicated, such as cancer. Its unique mechanism distinguishes it from other similar compounds that may target different pathways or have varying effects on cellular processes .
Comparative Analysis
To understand the uniqueness and efficacy of this compound, it can be compared with other similar compounds:
| Compound Type | Biological Activity | Key Features |
|---|---|---|
| Imidazolin-2-imino derivatives | Electron-donating properties; stabilize electron-deficient species | Similar structural motifs but different targets |
| Cyanoacetamide derivatives | Diverse biological activities; used in heterocyclic synthesis | Broader applications but less specificity than carboximidamide |
Case Studies
- Antiviral Activity : A study demonstrated that this compound effectively reduced viral replication in cell cultures infected with HIV, showcasing its potential as an antiviral agent.
- Cancer Research : In a therapeutic context, derivatives of this compound were tested against various cancer cell lines, revealing significant cytotoxic effects and potential for development into novel anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves alkylation or nucleophilic substitution of piperidine derivatives. For example, alkylation of a piperidine scaffold with carboximidamide precursors under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile or ethanol) is a common approach . Optimization includes adjusting solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometric ratios to improve yields. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Key Considerations : Monitor reaction progress using TLC or HPLC to prevent over-alkylation.
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm functional groups (e.g., imino and carboximidamide moieties). For example, characteristic peaks for piperidine protons appear at δ 1.5–3.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₁₈N₅).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles. A related piperidine carboxamide showed monoclinic symmetry with unit cell parameters a = 13.286 Å, b = 9.1468 Å, and c = 10.957 Å .
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| NMR | δ 2.1–2.5 (piperidine CH₃) | |
| X-ray | Space group P2₁/c |
Advanced Research Questions
Q. What strategies are recommended for investigating the compound’s biological activity, particularly enzyme inhibition or receptor interactions?
- Methodology :
- In vitro Assays : Screen against kinase or protease targets using fluorescence polarization or surface plasmon resonance (SPR). Thiazole derivatives (structurally analogous) showed IC₅₀ values <10 µM in antimicrobial assays .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities. PubChem-derived 3D structures (InChI:
InChI=1S/C16H24N2O2/...) enable virtual screening .- Key Considerations : Validate hits with dose-response curves and counter-screens to rule off-target effects.
Q. How can computational modeling resolve discrepancies in experimental data (e.g., conflicting binding affinities)?
- Methodology :
- MD Simulations : Perform 100-ns molecular dynamics simulations (e.g., GROMACS) to assess ligand-receptor stability. Compare RMSD values (<2 Å indicates stable binding) .
- QM/MM Calculations : Evaluate electronic interactions (e.g., hydrogen bonding with active-site residues) to refine mechanistic hypotheses.
- Data Contradictions : If experimental IC₅₀ values vary, analyze protonation states (e.g., imino group pKa ~10.5) under assay conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic resolution (e.g., lipases) .
- Process Optimization : Pilot-scale reactions (1–10 L) require controlled addition rates and temperature gradients to minimize racemization.
- Key Data :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 65% | 50–55% |
| ee | >99% | 92–95% |
Contradictions and Validation
Q. How should researchers address inconsistencies in reported synthetic yields or biological activity data?
- Validation Steps :
Replicate procedures with identical reagents and equipment.
Cross-validate analytical data (e.g., compare NMR with independent labs).
Assess biological assays for variability (e.g., cell line passage number, serum batch).
- Case Study : A piperidine derivative showed 70% yield in one study but 50% in another ; differences were traced to solvent purity (HPLC-grade vs. technical grade).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
